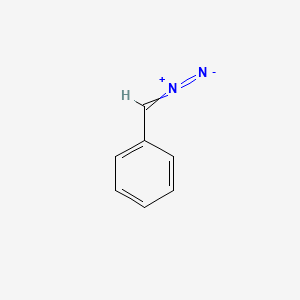
Phenyldiazomethane
Overview
Description
Phenyldiazomethane is a useful research compound. Its molecular formula is C7H6N2 and its molecular weight is 118.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Classical Preparation Methods of Phenyldiazomethane
Oxidation of Hydrazones
Another classical approach involves the oxidation of hydrazones derived from benzaldehyde to this compound.
- Hydrazones are prepared by reacting benzaldehyde with hydrazine hydrate.
- Oxidation is achieved using manganese dioxide (MnO2) at room temperature for short durations (10–15 minutes).
- Alternative oxidants such as silver oxide, barium manganate, or nickel oxide have been tested but give poorer results.
- The product is isolated as a pink powder and characterized by NMR and IR spectroscopy.
| Oxidant | Reaction Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| MnO2 | 10–15 min | Room temp | 80–90 | Best results, mild conditions |
| AgO | Variable | Room temp | Poor | Less effective |
| BaMnO4 | Variable | Room temp | Poor | Less effective |
| NiO2 | Variable | Room temp | Poor | Less effective |
Modern and Mild Preparation Methods
Preparation via Benzenesulfonyl Hydrazide Derivatives with Electron-Withdrawing Groups
Recent patented methods have introduced milder and safer routes to this compound derivatives by using benzenesulfonyl hydrazides substituted with electron-withdrawing groups (EWG) such as nitro, trifluoromethyl, or cyano groups.
- Benzenesulfonyl chloride derivatives with EWG are reacted with hydrazine hydrate at low temperatures (-30 to 10 °C) to form substituted benzenesulfonyl hydrazides.
- These hydrazides undergo condensation with aldehydes or ketones.
- The resulting hydrazides decompose at mild temperatures (-20 to 40 °C) to release the diazomethane derivative slowly.
- This slow release maintains low diazo compound concentration, reducing risks of explosion and side reactions.
- The diazo precursors are chemically stable and can be stored at room temperature for months.
- Mild reaction conditions.
- Improved safety due to controlled diazo release.
- Stable intermediates allow easier handling and storage.
- Applicable to temperature-sensitive substrates and functional groups.
| Step | Conditions | Notes |
|---|---|---|
| Hydrazide formation | -30 to 10 °C | Molar ratio benzenesulfonyl chloride:hydrazine 1:2 to 3 |
| Condensation with aldehyde/ketone | 20 to 60 °C | Formation of hydrazide intermediate |
| Diazomethane derivative release | -20 to 40 °C | Slow, controlled release |
| Catalyst | Silver salts (carbonate, acetate, triflate, etc.) | Catalyzes decomposition if needed |
In Situ Generation from Tosylhydrazones for Homologation Reactions
In situ generation of this compound from tosylhydrazones is widely used for aldehyde homologation.
- Tosylhydrazones are generated from aldehydes and tosylhydrazine.
- Under basic conditions in ethereal solvents, this compound is formed transiently.
- The diazo compound reacts with aldehydes to give homologated ketones.
- The reaction can be optimized by solvent choice (THF/H2O mixtures) and reagent stoichiometry.
- The process avoids isolation of the unstable diazo compound, improving safety.
(Table summarizing solvent effects on yield from):
| Solvent System | Yield of Homologated Product | Notes |
|---|---|---|
| Ether | Moderate | Lower efficiency |
| THF | Good | Better solubility and reactivity |
| THF/H2O (9:1) | Best | Highest yield and selectivity |
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield/Notes | Safety/Handling |
|---|---|---|---|---|
| Oxidation of hydrazones | Benzaldehyde + hydrazine hydrate | MnO2 oxidation at room temp | 80–90% yield; pink powder product | Moderate stability; handle with care |
| Base-induced decomposition of tosylhydrazones | Benzaldehyde tosylhydrazone | Base (NaH, KOtBu), THF or THF/H2O | Moderate to good yields; in situ generation | Highly reactive; store cold in ether |
| Benzenesulfonyl hydrazide derivatives with EWG (patented) | EWG-substituted benzenesulfonyl chloride + hydrazine hydrate | Low temp (-30 to 10 °C), silver catalysts | Stable intermediates; mild diazo release | Safer, stable precursors; mild conditions |
| In situ generation from tosylhydrazones for homologation | Aldehydes + tosylhydrazine | Base, THF/H2O solvent | Efficient homologation; avoids isolation | Safer due to in situ generation |
Properties
CAS No. |
766-91-6 |
|---|---|
Molecular Formula |
C7H6N2 |
Molecular Weight |
118.14 g/mol |
IUPAC Name |
diazomethylbenzene |
InChI |
InChI=1S/C7H6N2/c8-9-6-7-4-2-1-3-5-7/h1-6H |
InChI Key |
CRGRWBQSZSQVIE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=[N+]=[N-] |
Canonical SMILES |
C1=CC=C(C=C1)C=[N+]=[N-] |
Key on ui other cas no. |
766-91-6 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














